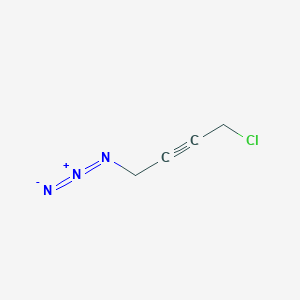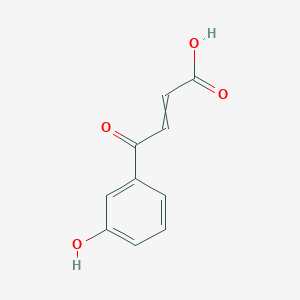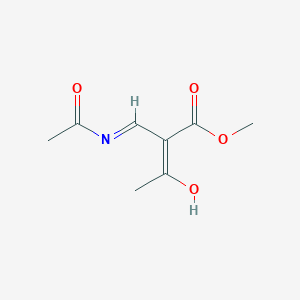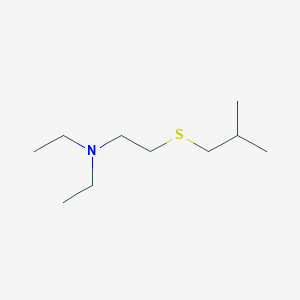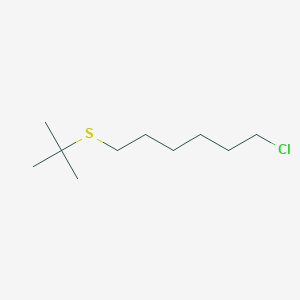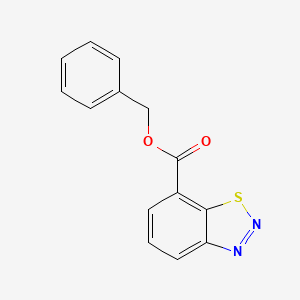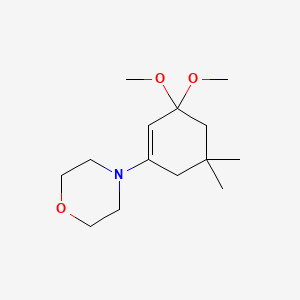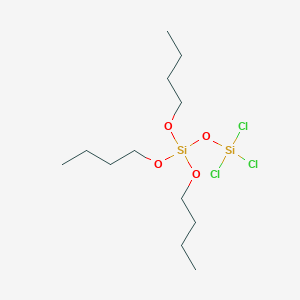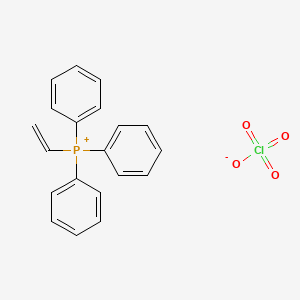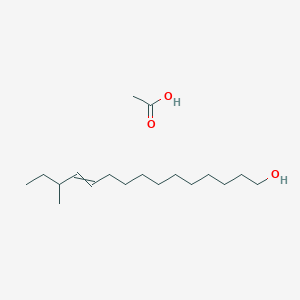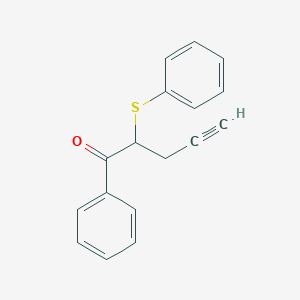![molecular formula C14H17NOSi B14299794 Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol CAS No. 116065-56-6](/img/structure/B14299794.png)
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is an organosilicon compound characterized by the presence of a silanol group attached to a dimethyl-substituted phenyl ring, which is further connected to a pyridin-3-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol typically involves the reaction of a suitable silane precursor with a pyridin-3-ylmethyl-substituted phenyl compound. One common method involves the hydrosilylation of a vinyl-substituted pyridin-3-ylmethyl phenyl compound using a platinum catalyst, followed by hydrolysis to yield the silanol product. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Solvent: Toluene or other non-polar solvents.
Temperature: Typically carried out at room temperature to 80°C.
Reaction Time: Several hours to complete the hydrosilylation and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the hydrosilylation and hydrolysis reactions makes this compound suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones or siloxanes.
Reduction: Reduction reactions can convert the silanol group to silanes.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Silanones, siloxanes.
Reduction: Silanes.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to its structural similarity to biologically relevant compounds.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silanol group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The pyridinyl and phenyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl{2-[(pyridin-2-yl)methyl]phenyl}silanol
- Dimethyl{2-[(pyridin-4-yl)methyl]phenyl}silanol
- Dimethyl{2-[(quinolin-3-yl)methyl]phenyl}silanol
Uniqueness
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is unique due to the specific positioning of the pyridinyl group at the 3-position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
116065-56-6 |
|---|---|
Molekularformel |
C14H17NOSi |
Molekulargewicht |
243.38 g/mol |
IUPAC-Name |
hydroxy-dimethyl-[2-(pyridin-3-ylmethyl)phenyl]silane |
InChI |
InChI=1S/C14H17NOSi/c1-17(2,16)14-8-4-3-7-13(14)10-12-6-5-9-15-11-12/h3-9,11,16H,10H2,1-2H3 |
InChI-Schlüssel |
ZWDXTAHQDCQLIN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1CC2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


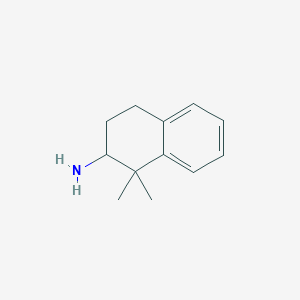
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
